molecular formula C15H14BrClO3 B4948566 2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene

2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene

Cat. No.: B4948566
M. Wt: 357.62 g/mol
InChI Key: MQSAVKWRQWXAHP-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aryl halides. This compound features a benzene ring substituted with bromine, chlorine, and a complex ether group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting from simpler aromatic compoundsSpecific conditions such as the use of N-bromosuccinimide (NBS) for bromination and triphenylphosphine dibromide for chlorination are often employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be used to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: Both the bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the ether group or the aromatic ring.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-chlorobenzene
  • 1-bromo-3-chlorobenzene
  • 1-bromo-4-chlorobenzene

Uniqueness

2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene is unique due to the presence of the methoxyphenoxyethoxy group, which imparts distinct chemical properties and reactivity compared to simpler aryl halides. This makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO3/c1-18-12-3-5-13(6-4-12)19-8-9-20-15-7-2-11(17)10-14(15)16/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSAVKWRQWXAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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